molecular formula C9H9BrO2S B185620 3-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 13735-04-1

3-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No. B185620
Key on ui cas rn: 13735-04-1
M. Wt: 261.14 g/mol
InChI Key: CGKAMPCZJIBUGT-UHFFFAOYSA-N
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Patent
US05952266

Procedure details

8.5 g (0.211 mol) of sodium hydroxide was added to 45 mL of water, 20.0 g (0.106 mol) of 4-bromothiophenol (purchased from Aldrich Chemical Company) was then added and the mixture was cooled to about 0° C. 18.0 g (0.116 mol) of 3-bromopropionic acid (purchased from Aldrich Chemical Company) was added in portions while keeping the temperature below 5° C. The mixture was warmed to room temperature, stirred for 1 h under nitrogen, and was then washed with diethyl ether (3×100 mL). The aqueous layer was acidified with 1N HCl, and then filtered to yield 27.95 g of the title compound of Step A as a solid melting at 101-103° C. 1H NMR (CDCl3): δ2.66 (t,2H), 3.14 (t,2H), 7.2 (m,2H), 7.4 (m,2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.Br[CH2:12][CH2:13][C:14]([OH:16])=[O:15]>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
BrCCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
WASH
Type
WASH
Details
was then washed with diethyl ether (3×100 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.95 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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